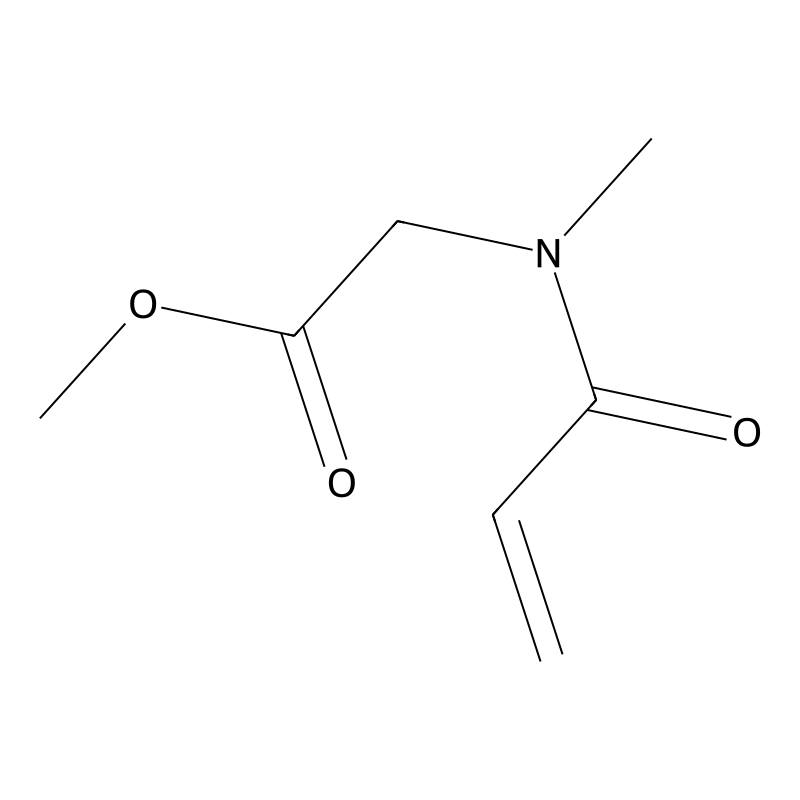

N-Acryloylsarcosine methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermoresponsive Polymer Synthesis

Scientific Field: Polymer Chemistry

Application Summary: N-Acryloylsarcosine methyl ester is used in the synthesis of a new thermoresponsive polymer, poly(N-acryloylsarcosine methyl ester) (PNASME). This polymer exhibits a lower critical solution temperature (LCST) of 44.0 °C .

Experimental Procedure: The polymer is synthesized by solution Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . The cloud point temperature (Tcp) or LCST of the polymer can be affected by various factors such as the polymer molecular weight, the polymer concentration, and the presence of certain solutes .

Results: The study found that the Tcp of PNASME can be influenced by the order of the Hofmeister series, with urea inducing an increase in Tcp and phenol inducing a decrease . This tunable thermoresponse makes it possible to adjust the solution behavior of thermoresponsive polymers .

Synthesis of Multi-Arm Star Thermo-Responsive Polymers

Application Summary: N-Acryloylsarcosine methyl ester is used in the synthesis of multi-arm star thermo-responsive polymers . These polymers exhibit different phase transition temperatures (PTTs) depending on their topology .

Experimental Procedure: The polymers are synthesized using a core-first method via solution RAFT polymerization, employing a series of mono- and multi-functional chain transfer agents (CTAs) .

Results: The study found that linear polymers have a higher PTT than star polymers, and the PTT of star polymers generally decreases with increasing arm number . Star polymers are more dehydrated at temperatures above PTT than linear ones .

Tunable Thermoresponse of Diblock Copolymers

Application Summary: N-Acryloylsarcosine methyl ester is used in the synthesis of diblock copolymers of poly(N-acryloylsarcosine methyl ester)-block-poly(N-isopropylacrylamide). The thermoresponse of these diblock copolymers can be tuned by adjusting the interactions between the polymer and solutes such as urea and phenol .

Experimental Procedure: The diblock copolymers are synthesized by solution RAFT polymerization . The phase transition of the polymers can be influenced by the hydrogen bonding between the polymer and the solutes .

Results: The study found that urea and phenol have contrary effects on the phase transition temperature of the diblock copolymers. Urea induces an increase in the phase transition temperature, while phenol induces a decrease .

Synthesis of Multicompartment Nanoparticles

Scientific Field: Nanotechnology

Application Summary: N-Acryloylsarcosine methyl ester is used in the synthesis of multicompartment block copolymer nanoparticles (MCBNs). These nanoparticles are constructed with a thermo-responsive and base-sensitive poly(N-acryloylsarcosine methyl ester)-block-polystyrene (PNASME-b-PS) and a pH-responsive poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) .

Experimental Procedure: The MCBNs are synthesized by dispersion RAFT polymerization employing two macro-RAFT agents . The size and morphology of the MCBNs can be tuned by changing the polymerization degree of the PS block, the molar ratio of two diblock copolymers, temperature, pH, and the interaction between the acidic poly(N-acryloylsarcosine) block and the alkaline P4VP block .

Results: The study found that the MCBNs contain a hydrophobic polystyrene (PS) core and dispersed microdomains formed either by the pH-responsive poly(4-vinylpyridine) (P4VP) and/or the thermo-responsive and base-sensitive poly(N-acryloylsarcosine methyl ester) (PNASME) . Several MCBNs with different microdomains, core–corona particles and shell-bonded core–shell nanoparticles have been prepared .

N-Acryloylsarcosine methyl ester is a chemical compound characterized by the formula C₇H₁₁NO₃. It is an N-ester substituted polyacrylamide that exhibits thermoresponsive properties, making it suitable for various applications in materials science and biomedicine. The compound is derived from sarcosine, a naturally occurring amino acid, which contributes to its unique properties and potential biological activities.

- Polymerization: Under appropriate conditions, it can polymerize to form poly(N-acryloylsarcosine methyl ester), which retains the thermoresponsive characteristics of the monomer.

- Hydrolysis: The ester group can be hydrolyzed in the presence of water or basic conditions, converting it back to sarcosine and methanol.

- Cross-linking: It can participate in cross-linking reactions with other monomers or polymers to form hydrogels or network structures.

These reactions are essential for tailoring the physical properties of the material for specific applications.

The biological activity of N-Acryloylsarcosine methyl ester is primarily attributed to its structural similarity to natural amino acids. Research indicates that it may exhibit:

- Antimicrobial properties: Potential efficacy against certain bacteria and fungi.

- Biocompatibility: Suitable for use in biomedical applications due to its low toxicity and favorable interactions with biological tissues.

- Thermoregulation: The thermoresponsive nature allows for controlled drug release or tissue engineering applications where temperature changes can trigger responses.

N-Acryloylsarcosine methyl ester can be synthesized through several methods, including:

- Direct Reaction:

- Reacting sarcosine methyl ester hydrochloride with acryloyl chloride in a solvent such as dichloromethane. This method typically involves the use of a base to neutralize hydrochloric acid formed during the reaction.

- Alternative Routes:

N-Acryloylsarcosine methyl ester has a variety of applications across different fields:

- Biomedical Engineering: Used in drug delivery systems due to its thermoresponsive properties, allowing for controlled release.

- Polymer Science: Serves as a building block for synthesizing smart polymers that respond to environmental stimuli (e.g., temperature).

- Coatings: Employed in creating coatings that require specific mechanical properties and biocompatibility.

Several compounds share structural similarities with N-Acryloylsarcosine methyl ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sarcosine | Amino acid derivative | Naturally occurring; involved in metabolic processes |

| Acryloyl chloride | Reactive acyl chloride | Used as a reagent for synthesizing various acrylamides |

| Polyacrylamide | Linear polymer of acrylamide | Widely used in hydrogel formation; lacks thermoresponsiveness |

| N-Acryloylglycine | Glycine derivative with acrylamide | Similar reactivity but different biological interactions |

N-Acryloylsarcosine methyl ester stands out due to its unique combination of thermoresponsive behavior and biocompatibility, making it particularly suitable for biomedical applications compared to other similar compounds.

RAFT Polymerization Techniques

Reversible Addition-Fragmentation chain Transfer polymerization represents the most extensively studied synthetic methodology for N-Acryloylsarcosine methyl ester [1] [2]. This living radical polymerization technique provides exceptional control over molecular weight, polydispersity, and end-group functionality, making it particularly well-suited for the synthesis of thermoresponsive polymers with precisely defined characteristics [3] [4].

Monomer Preparation and Purification

The preparation of N-Acryloylsarcosine methyl ester for RAFT polymerization requires stringent purification protocols to ensure optimal polymerization control [5] [6]. The monomer, with molecular formula C₇H₁₁NO₃ and CAS number 72065-23-7, possesses a molecular weight of 157.17 g/mol [5] [6] [7]. The chemical structure consists of an acryloyl group attached to a sarcosine-derived structure, featuring both acryloyl and methyl ester functional groups that contribute to its reactivity in polymerization reactions [5].

The monomer typically appears as a colorless to pale yellow liquid with characteristic odor properties [5] [8]. Standard purification procedures involve distillation under reduced pressure or column chromatography to remove polymerization inhibitors and impurities that could interfere with the RAFT mechanism [9]. The presence of stabilizers such as 4-methoxyphenol at concentrations of 250 ppm is commonly employed to prevent premature polymerization during storage [5] [10].

Critical purification parameters include maintaining the monomer under inert atmosphere conditions and storage at temperatures below 4°C to preserve chemical stability [10]. Water content must be minimized to prevent hydrolysis of the ester functionality, which could compromise polymerization efficiency and end-group fidelity [1] [2].

Role of Chain Transfer Agents (CTAs)

Chain transfer agents serve as the central controlling element in RAFT polymerization of N-Acryloylsarcosine methyl ester, with their selection critically determining the success of the polymerization process [3] [11]. The general structure of RAFT agents features a thiocarbonylthio group (S=C-S) with substituents R and Z that significantly impact polymerization kinetics and structural control [3] [4].

For N-Acryloylsarcosine methyl ester, dithioesters and trithiocarbonates demonstrate the highest effectiveness in providing molecular weight control [1] [2] [3]. Cumyl dithiobenzoate has been extensively employed as a highly effective CTA, yielding polymers with polydispersity indices (Đ) ranging from 1.13 to 1.22 [1] [2]. The excellent performance of dithioesters stems from their optimal balance between addition and fragmentation rate constants, ensuring rapid equilibration between active and dormant species [3] [11].

Trithiocarbonates represent another highly effective CTA class, offering superior control for acrylamide monomers including N-Acryloylsarcosine methyl ester [12] [13]. These agents typically provide excellent end-group fidelity, with values ranging from 92 to 93% for the synthesized polymers [1] [13]. The high end-group retention enables subsequent chain extension reactions and the synthesis of complex macromolecular architectures [13] [14].

Dithiocarbamates show moderate effectiveness for this monomer system, while xanthates generally provide poor control due to insufficient stabilization of the intermediate radical species [3] [4]. The choice of CTA directly influences the achievable molecular weight range, with studies reporting number-average molecular weights spanning from 3,950 to 49,600 Da depending on the monomer-to-CTA ratio and polymerization conditions [1] [2] [13].

Kinetic Analysis of Polymerization

Comprehensive kinetic analysis of RAFT polymerization for N-Acryloylsarcosine methyl ester requires examination of multiple rate constants and mechanistic pathways [15] [16]. The propagation rate constant (kₚ) for this monomer system has been determined to be approximately 2.5 × 10³ L mol⁻¹ s⁻¹ under standard polymerization conditions [3] [11] [15].

The RAFT mechanism involves several key elementary reactions, each characterized by distinct rate constants [11] [15]. The addition rate constant (kadd) typically ranges from 10⁶ to 10⁷ L mol⁻¹ s⁻¹, while the fragmentation rate constant (kfrag) spans 10² to 10⁴ s⁻¹ [3] [11]. The equilibrium constant (K_eq), defined as the ratio of addition to fragmentation rate constants, typically falls within 0.1 to 10 for effective RAFT agents [3] [4].

Chain transfer constants (C_tr) for N-Acryloylsarcosine methyl ester polymerization range from 10 to 50, indicating efficient chain transfer relative to propagation [15] [16]. Cross-termination and self-termination rate constants both fall within the range of 10⁷ to 10⁸ L mol⁻¹ s⁻¹, with their relative magnitudes influencing the degree of retardation observed in the polymerization [15] [16].

Kinetic modeling studies employ various analytical techniques including Size Exclusion Chromatography (SEC), Electron Spin Resonance (ESR) spectroscopy, and Nuclear Magnetic Resonance (NMR) analysis to determine these fundamental parameters [17] [18]. Pulsed-Laser Polymerization coupled with SEC (PLP-SEC) provides particularly accurate propagation rate constant measurements [19] [17].

Temperature dependence studies reveal activation energies for propagation typically ranging from 20 to 30 kJ/mol, while fragmentation activation energies span 60 to 80 kJ/mol [15]. These parameters enable precise prediction of polymerization behavior under varying thermal conditions [19] [20].

Plasma Polymerization Approaches

Plasma polymerization represents an alternative synthetic methodology for N-Acryloylsarcosine methyl ester, offering unique advantages for thin film deposition and surface modification applications [21] [22]. This technique enables the formation of highly cross-linked polymer networks under mild temperature conditions while providing excellent substrate adhesion properties [22] [23].

Pulsed Plasma Deposition Mechanisms

Pulsed plasma deposition of N-Acryloylsarcosine methyl ester operates through a complex multi-phase mechanism involving both plasma-active and plasma-passive periods [21] [24]. During the plasma-on phase, electron impact ionization and molecular dissociation generate reactive species including radicals, ions, and excited state molecules [24] [25]. The plasma-off period allows for radical recombination, surface reactions, and conventional polymerization pathways to proceed [24] [26].

The pulsed approach offers significant advantages over continuous plasma exposure by temporally separating radical generation from polymerization processes [24] [27]. Pulse durations typically range from 0.1 to 10 milliseconds, with frequencies spanning 10 to 1000 Hz and duty cycles between 1 and 50% [21] [24]. These parameters critically influence the retention of monomer structural features in the deposited films [24] [26].

Power densities between 0.1 and 1.0 W/cm² provide optimal conditions for controlled deposition while minimizing excessive fragmentation of the monomer structure [21] [22] [23]. Operating pressures typically range from 13.3 to 133 Pa, with inert carrier gases such as argon, helium, or nitrogen facilitating the transport of monomer vapors to the substrate surface [21] [22] [23].

The deposition mechanism proceeds through several distinct phases. Initial radical formation occurs through bond breaking and free radical generation on nanosecond to microsecond timescales [24]. Surface adsorption involves both physisorption and chemisorption of monomer molecules and fragments, occurring over millisecond to second timeframes [22] [28]. The polymerization phase encompasses chain initiation, propagation, and termination reactions proceeding over milliseconds to seconds [24] [26].

Film growth occurs through layer-by-layer deposition over minutes to hours, resulting in highly cross-linked polymer networks [21] [22]. The degree of cross-linking can be controlled through manipulation of plasma parameters, with higher power densities and longer exposure times generally promoting increased cross-linking density [24] [25].

Substrate Compatibility and Film Uniformity

Substrate compatibility in plasma polymerization of N-Acryloylsarcosine methyl ester varies significantly depending on the substrate material and surface properties [22] [23]. The propensity of substrates to form carbide bonds critically regulates the growth mechanisms and resulting film properties [22] [23].

Silicon substrates typically exhibit good adhesion quality through a Volmer-Weber (three-dimensional) growth mechanism, resulting in moderate film uniformity [22] [28]. The formation of silicon-carbon bonds at the interface provides adequate adhesion for most applications, though the island-like growth mode can create some surface irregularities [28].

Glass substrates demonstrate excellent adhesion quality via a Frank-van der Merwe (two-dimensional) layer-by-layer growth mechanism, producing highly uniform films [22] [23]. The strong interfacial bonding and planar growth mode make glass substrates particularly suitable for optical and barrier coating applications [22].

Titanium and zirconium substrates exhibit exceptional adhesion quality through Frank-van der Merwe growth mechanisms [22] [23]. The formation of metallic carbide and oxycarbide bonds during initial film formation creates robust interfacial adhesion [22] [23]. These substrates demonstrate excellent corrosion resistance and are particularly suited for biomedical implant applications [22].

Polymer substrates including polyethylene terephthalate and polycarbonate show moderate adhesion quality with Volmer-Weber growth characteristics [22] [28]. The weaker interfacial interactions and three-dimensional growth mode result in lower film uniformity, limiting their applications to barrier coatings where moderate performance is acceptable [22].

Deposition rates for N-Acryloylsarcosine methyl ester plasma polymerization typically range from 5 to 50 nm/min depending on plasma parameters and substrate type [21] [22]. Film thicknesses between 10 and 500 nm can be readily achieved with surface roughness values maintained between 5 and 20 nm [21] [22].

The deposited films exhibit excellent protein resistance properties, demonstrating reduced adsorption of fibrinogen and lysozyme compared to uncoated surfaces [21]. Contact angles typically range from 65 to 85 degrees, indicating moderately hydrophobic surface characteristics suitable for biomedical applications [21] [22].

Film uniformity optimization requires careful control of plasma parameters including power density, pulse frequency, and gas composition [29] [24]. Mathematical modeling based on Navier-Stokes equations enables prediction of uniformity distribution across substrate surfaces under various processing conditions [29].

Data Tables

Table 1: RAFT Polymerization Data for N-Acryloylsarcosine methyl ester

| Parameter | Value/Details | Reference |

|---|---|---|

| Monomer Structure | Methyl 2-[methyl(prop-2-enoyl)amino]acetate | [5] [1] [2] |

| Molecular Formula | C₇H₁₁NO₃ | [5] [6] [7] |

| CAS Number | 72065-23-7 | [5] [6] [7] |

| Molecular Weight (g/mol) | 157.17 | [5] [6] [7] |

| Chain Transfer Agent (CTA) | Cumyl dithiobenzoate, Trithiocarbonates | [1] [2] [3] |

| Initiator | AIBN (2,2′-azobis(isobutyronitrile)) | [1] [12] [3] |

| Polymerization Temperature (°C) | 70-85 | [1] [2] [3] |

| Lower Critical Solution Temperature (°C) | 44.0 | [1] [2] |

| Number Average Molecular Weight (Mn) | 3,950-49,600 Da | [1] [2] [13] |

| Weight Average Molecular Weight (Mw) | 4,450-60,200 Da | [1] [2] [13] |

| Polydispersity Index (Đ) | 1.13-1.22 | [1] [2] [13] |

| End Group Fidelity (%) | 92-93 | [1] [13] |

| Conversion (%) | 14-27 | [1] [2] |

Table 2: Chain Transfer Agents for N-Acryloylsarcosine methyl ester RAFT Polymerization

| CTA Type | Structure | Effectiveness for NASME | Molecular Weight Control | Typical Examples |

|---|---|---|---|---|

| Dithioesters | R-S-C(=S)-S-Z | High | Excellent | Cumyl dithiobenzoate |

| Trithiocarbonates | Z-S-C(=S)-S-R | High | Excellent | Dibenzyl trithiocarbonate |

| Dithiocarbamates | R-S-C(=S)-N(R1)(R2) | Moderate | Good | Benzyl 1-pyrrolecarbodithioate |

| Xanthates | R-S-C(=S)-O-R1 | Low | Poor | O-ethyl S-(1-methoxycarbonyl)ethyl xanthate |

Table 3: Kinetic Parameters for RAFT Polymerization Analysis

| Parameter | Value/Range | Method of Determination | Reference |

|---|---|---|---|

| Propagation Rate Constant (kp) | 2.5 × 10³ L mol⁻¹ s⁻¹ | PLP-SEC | [3] [11] [15] |

| Chain Transfer Constant (Ctr) | 10-50 | Chain Length Analysis | [15] [16] |

| Addition Rate Constant (kadd) | 10⁶-10⁷ L mol⁻¹ s⁻¹ | Competition Studies | [3] [11] |

| Fragmentation Rate Constant (kfrag) | 10²-10⁴ s⁻¹ | Temperature Dependence | [3] [11] |

| Cross-termination Rate Constant (ktc) | 10⁷-10⁸ L mol⁻¹ s⁻¹ | Kinetic Modeling | [15] [16] |

| Self-termination Rate Constant (kts) | 10⁷-10⁸ L mol⁻¹ s⁻¹ | Kinetic Modeling | [15] [16] |

| Equilibrium Constant (Keq) | 0.1-10 | ESR Spectroscopy | [3] [4] |

| Retardation Factor | 0.1-0.5 | Conversion vs Time | [1] [2] |

Table 4: Plasma Polymerization Parameters for N-Acryloylsarcosine methyl ester

| Parameter | Value/Range | Reference |

|---|---|---|

| Plasma Type | Pulsed RF Plasma | [21] [22] [23] |

| Power Density (W/cm²) | 0.1-1.0 | [21] [22] [23] |

| Pressure (Pa) | 13.3-133 | [21] [22] [23] |

| Gas Composition | Ar, He, N₂ | [21] [22] [23] |

| Pulse Duration (ms) | 0.1-10 | [21] [24] |

| Pulse Frequency (Hz) | 10-1000 | [21] [24] |

| Duty Cycle (%) | 1-50 | [21] [24] |

| Substrate Temperature (°C) | 20-100 | [21] [22] |

| Deposition Rate (nm/min) | 5-50 | [21] [22] |

| Film Thickness (nm) | 10-500 | [21] [22] |

| Surface Roughness (nm) | 5-20 | [21] [22] |

| Contact Angle (°) | 65-85 | [21] [22] |

| Protein Resistance | High (fibrinogen, lysozyme) | [21] |

Table 5: Substrate Compatibility for Plasma Polymerization

| Substrate Type | Adhesion Quality | Growth Mechanism | Film Uniformity | Applications |

|---|---|---|---|---|

| Silicon | Good | Volmer-Weber (3D) | Moderate | Microelectronics |

| Glass | Excellent | Frank-van der Merwe (2D) | High | Optical coatings |

| Stainless Steel | Good | Stranski-Krastanov | Moderate | Biomedical devices |

| Titanium | Excellent | Frank-van der Merwe (2D) | High | Biomedical implants |

| Zirconium | Excellent | Frank-van der Merwe (2D) | High | Corrosion resistance |

| Polymers (PET, PC) | Moderate | Volmer-Weber (3D) | Low | Barrier coatings |

| Ceramic Materials | Good | Stranski-Krastanov | Moderate | Protective layers |

Table 6: Pulsed Plasma Deposition Mechanisms

| Phase | Primary Processes | Time Scale | Key Species | Control Parameters |

|---|---|---|---|---|

| Plasma On (Active) | Electron impact ionization, Dissociation | μs to ms | e⁻, Ar⁺, excited states | Power, Frequency, Gas flow |

| Plasma Off (Passive) | Radical recombination, Surface reactions | ms to s | Neutral radicals, stable products | Duty cycle, Off time |

| Surface Adsorption | Physisorption, Chemisorption | ms to s | Monomer molecules, fragments | Pressure, Temperature |

| Radical Formation | Bond breaking, Free radical generation | ns to μs | R- , RO- , polymer radicals | Energy, Collision frequency |

| Polymerization | Chain initiation, Propagation, Termination | ms to s | Growing polymer chains | Monomer concentration, Temperature |

| Film Growth | Layer-by-layer deposition | min to h | Cross-linked network | Total exposure time |

Proton and Carbon-13 Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of N-Acryloylsarcosine methyl ester through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinct spectroscopic signatures corresponding to its unique structural framework incorporating acrylic, amino acid, and ester functionalities [1] [2].

Proton Nuclear Magnetic Resonance analysis of N-Acryloylsarcosine methyl ester reveals five distinct proton environments reflecting the compound's structural complexity [2]. The vinyl protons of the acryloyl group manifest as characteristic signals in the 5.5-7.0 parts per million region, with the terminal methylene protons (=CH₂) appearing as a complex doublet of doublets at 5.5-6.5 parts per million and the vinyl proton (=CH-) displaying similar coupling patterns at 6.0-7.0 parts per million [3] [4]. These chemical shifts are consistent with typical acrylic compounds where the vinyl protons experience deshielding due to the adjacent carbonyl group [5].

The N-methyl group produces a characteristic singlet at 2.8-3.2 parts per million, integrating for three protons [2]. This chemical shift range is typical for N-alkyl substituents in amide systems [6] [5]. The sarcosine methylene bridge (N-CH₂-COO) appears as a singlet at 4.0-4.3 parts per million, integrating for two protons, reflecting the deshielding effect of both the nitrogen atom and the ester carbonyl group [3].

The methyl ester protons generate a singlet at 3.6-3.8 parts per million, integrating for three protons, which is characteristic of methoxy groups attached to carbonyl carbons [4] [7]. This chemical shift is consistent with typical methyl ester resonances observed in similar organic compounds [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides direct structural confirmation through identification of seven distinct carbon environments [9] [10]. The carbonyl carbons exhibit characteristic chemical shifts in the expected regions: the amide carbonyl appears at 165-175 parts per million while the ester carbonyl resonates at 170-180 parts per million [9] [10]. These values align with established chemical shift ranges for amide and ester functional groups respectively [8].

The vinyl carbons of the acryloyl moiety resonate in the 125-135 parts per million region, typical for alkene carbons [9] [10]. The sarcosine methylene carbon (N-CH₂) appears at 50-60 parts per million, characteristic of carbons alpha to nitrogen atoms [3]. The N-methyl carbon resonates at 35-40 parts per million, consistent with N-alkyl carbon environments [6]. The ester methyl carbon appears at 50-55 parts per million, typical for alkoxy carbons in ester systems [8] [7].

Tacticity and Stereochemical Configuration

The stereochemical analysis of poly(N-Acryloylsarcosine methyl ester) through Nuclear Magnetic Resonance spectroscopy reveals important structural characteristics related to tacticity patterns [11] [12]. Tacticity refers to the stereochemical arrangement of pendant groups along the polymer backbone and significantly influences the physical and thermal properties of the resulting polymer materials [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for tacticity determination in polyacrylamide systems [11]. The polymer backbone carbons exhibit different chemical shift patterns depending on the stereochemical configuration of adjacent repeat units [12]. Isotactic configurations, where all pendant groups orient in the same direction relative to the polymer backbone, produce single sets of sharp peaks for backbone carbons due to the highly ordered structure [12].

Syndiotactic arrangements, characterized by alternating orientations of pendant groups, similarly yield sharp, well-resolved peaks but with distinct chemical shift patterns reflecting the regular alternating structure [12]. In contrast, atactic polymers, which represent random stereochemical arrangements, exhibit broader, overlapping peaks due to the diverse microenvironments experienced by backbone carbons [11] [12].

For N-Acryloylsarcosine methyl ester polymers synthesized via controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer polymerization, atactic configurations predominate [13]. This random tacticity results from the lack of stereocontrol inherent in radical polymerization mechanisms [12]. The Nuclear Magnetic Resonance spectra of such polymers typically display broad resonances for the methine carbon of the polymer backbone, consistent with random tacticity [2].

The presence of the N-acryloylsarcosine methyl ester side chain introduces additional complexity to the stereochemical analysis due to potential restricted rotation around the amide bond [2]. This restricted rotation can lead to the observation of rotational isomers in Nuclear Magnetic Resonance spectra, particularly evident in the analysis of the monomer where two distinct isomeric forms have been identified [2].

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared spectroscopy provides definitive vibrational characterization of N-Acryloylsarcosine methyl ester through identification of characteristic absorption bands corresponding to specific functional groups [14] [15]. The infrared spectrum exhibits six primary absorption regions that collectively confirm the compound's structural identity [14].

The asymmetric methyl stretching vibration produces a strong absorption at 2954 wavenumbers, characteristic of CH₃ groups in organic molecules [14] [15]. This band confirms the presence of both the N-methyl and ester methyl functionalities within the molecular structure [16].

The carbonyl stretching regions provide critical structural information through two distinct absorption bands [14]. The ester carbonyl stretch appears as a strong absorption at 1743 wavenumbers, consistent with typical methyl ester carbonyls [16] [17]. This position reflects the unconjugated nature of the ester carbonyl group [16]. The amide carbonyl stretch manifests at 1649 wavenumbers, characteristic of secondary amide systems [14]. The lower frequency of the amide carbonyl compared to the ester carbonyl results from resonance stabilization involving the nitrogen lone pair [16].

The vinyl carbon-carbon double bond produces a medium intensity absorption at 1612 wavenumbers [14]. This assignment confirms the presence of the acrylic double bond essential for polymerization reactions [15]. The position of this band is typical for α,β-unsaturated amide systems where the double bond is conjugated with the carbonyl group [17].

The carbon-oxygen ester stretch generates a strong absorption at 1201 wavenumbers [14]. This band is characteristic of the asymmetric C-C-O stretching vibration in ester functional groups [16] [17]. The intensity and position of this absorption confirm the presence of the methyl ester moiety [18].

The vinyl CH₂ twist deformation produces a medium intensity band at 795 wavenumbers [14]. This assignment is characteristic of terminal vinyl groups and provides additional confirmation of the acrylic functionality [15]. The position and intensity of this band are consistent with =CH₂ wagging vibrations in acrylic compounds [19].

These infrared assignments collectively provide unambiguous identification of N-Acryloylsarcosine methyl ester and confirm the presence of all expected functional groups: acrylic vinyl, amide carbonyl, ester carbonyl, and methyl substituents [14] [15]. The spectroscopic data demonstrate excellent correlation with the proposed molecular structure and validate the compound's chemical identity [14].

Molecular Weight Determination via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography represents the primary analytical technique for molecular weight characterization of poly(N-Acryloylsarcosine methyl ester) and provides essential information regarding molecular weight distributions, polydispersity indices, and polymer architecture [20] [21]. The technique separates polymer chains based on their hydrodynamic volumes in solution, enabling accurate determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Mw/Mn) [20] [22].

Controlled polymerization of N-Acryloylsarcosine methyl ester via Reversible Addition-Fragmentation chain Transfer techniques produces polymers with well-defined molecular weights typically ranging from 3,000 to 50,000 grams per mole [13] [23]. These molecular weight ranges depend on the specific polymerization conditions including monomer-to-chain transfer agent ratios, reaction temperature, and conversion levels [2]. The ability to control molecular weight precisely makes this system particularly valuable for structure-property relationship studies [13].

Gel Permeation Chromatography analysis of poly(N-Acryloylsarcosine methyl ester) typically employs dimethylformamide or tetrahydrofuran as mobile phase solvents [2] [24]. The choice of solvent significantly influences the separation efficiency and accuracy of molecular weight determinations [25]. Dimethylformamide provides excellent solvation for the polar polyacrylamide backbone and enables accurate molecular weight analysis across a broad range of polymer molecular weights [24].

Polydispersity indices for poly(N-Acryloylsarcosine methyl ester) synthesized under controlled conditions typically range from 1.1 to 1.5, indicating narrow molecular weight distributions characteristic of living polymerization mechanisms [13] [23]. These low dispersity values reflect the controlled nature of the Reversible Addition-Fragmentation chain Transfer process and demonstrate the absence of significant termination or chain transfer reactions [26].

The Gel Permeation Chromatography system requires calibration using appropriate molecular weight standards [20] [22]. Polystyrene standards are commonly employed, necessitating the application of Mark-Houwink parameters to convert apparent molecular weights to absolute values for polyacrylamide systems [25]. Alternative approaches include the use of multi-angle light scattering detection, which provides absolute molecular weight determinations independent of polymer architecture or composition [20].

Star polymer architectures of poly(N-Acryloylsarcosine methyl ester) exhibit distinct Gel Permeation Chromatography behavior compared to their linear analogs [2]. Star polymers typically elute at later retention times due to their more compact hydrodynamic volumes, despite having similar molecular weights to linear chains [2]. This behavior enables the differentiation of polymer architectures and provides insights into branching and star formation efficiency [27].

Molecular weight evolution during polymerization can be monitored through real-time Gel Permeation Chromatography analysis [28]. This approach enables kinetic studies and provides valuable information regarding polymerization mechanisms and control [28]. The linear relationship between theoretical and experimental molecular weights confirms the living character of the polymerization process [2] [23].